molecular formula C20H17N3O2 B14427869 Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- CAS No. 84571-13-1

Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl-

Cat. No.: B14427869
CAS No.: 84571-13-1
M. Wt: 331.4 g/mol
InChI Key: KDJFDBICJDMUBY-UHFFFAOYSA-N
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Description

Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure consists of a quinazoline core with a tetrahydro configuration, substituted with a 2-nitrophenyl and a 4-phenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-nitrobenzaldehyde with aniline derivatives can form the intermediate Schiff base, which upon cyclization yields the desired quinazoline compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline, 1,2,3,4-tetrahydro-: Similar in structure but lacks the nitro and phenyl substitutions.

    Quinoline derivatives: Share the quinazoline core but differ in functional groups and biological activities.

Uniqueness

Quinazoline, 1,2,3,4-tetrahydro-2-(2-nitrophenyl)-4-phenyl- is unique due to its specific substitutions, which impart distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

CAS No.

84571-13-1

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C20H17N3O2/c24-23(25)18-13-7-5-11-16(18)20-21-17-12-6-4-10-15(17)19(22-20)14-8-2-1-3-9-14/h1-13,19-22H

InChI Key

KDJFDBICJDMUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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